molecular formula C18H29NO2 B1532305 {6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine CAS No. 1303889-68-0

{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine

Cat. No.: B1532305
CAS No.: 1303889-68-0
M. Wt: 291.4 g/mol
InChI Key: NAVIFKDSHOZYDV-UHFFFAOYSA-N
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Description

{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine is a synthetic amine derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core substituted at the 7-position with a hexan-2-yloxy chain. While its specific applications remain undocumented in the available literature, it is listed as a discontinued research chemical by CymitQuimica, suggesting exploratory use in early-stage studies .

Properties

IUPAC Name

6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-ethylhexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-5-19-14(2)9-6-7-12-20-16-11-8-10-15-13-18(3,4)21-17(15)16/h8,10-11,14,19H,5-7,9,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVIFKDSHOZYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CCCCOC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzofuran derivatives, which vary in substituents, chain length, and amine functionalization. Key comparisons include:

1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-amine hydrochloride (4)

  • Structure : Shorter ethyloxy chain with a piperidin-4-amine group.
  • Activity : Acts as a dual α2A/5-HT7 receptor antagonist, demonstrating antidepressant-like properties in preclinical studies .
  • Key Difference : Cyclic amine (piperidine) versus linear ethylamine; shorter chain may reduce lipophilicity compared to the hexyl analog.

{3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propyl}(ethyl)amine

  • Structure : Propyloxy chain instead of hexyl, retaining the ethylamine group.
  • Implications: Reduced chain length likely decreases molecular weight and alters solubility or receptor binding kinetics. No biological data available .

Carbofuran (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate)

  • Structure : Methylcarbamate substituent at the 7-position.
  • Activity : Widely used carbamate pesticide with acetylcholinesterase inhibitory activity .
  • Key Difference: Functional group divergence (carbamate vs.

{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride

  • Structure : Primary amine attached to an ethyloxy chain.
  • Implications : Primary amines often exhibit higher reactivity or altered pharmacokinetics compared to secondary amines like ethylamine .

(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine

  • Structure : Difluoro substitution on the benzofuran core and a chiral ethylamine group.
  • Implications : Fluorination enhances metabolic stability and bioavailability, a common strategy in drug design .

Structural and Functional Analysis

Chain Length and Lipophilicity

  • Hexyl vs.
  • Biological Impact : Longer chains may prolong half-life but could reduce aqueous solubility, necessitating formulation optimization.

Amine Functionalization

  • Secondary Amines (Ethylamine) : Offer moderate basicity (pKa ~10–11) and stability compared to primary amines.

Comparative Data Table

Compound Name Substituent Position Chain Length Amine Type Biological Activity References
{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine 7-O-hexyl C6 Secondary (ethyl) N/A (Discontinued)
1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-amine HCl 7-O-ethyl C2 Cyclic (piperidine) Dual α2A/5-HT7 antagonist
Carbofuran 7-O-methylcarbamate C1 None Acetylcholinesterase inhibition
{3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propyl}(ethyl)amine 7-O-propyl C3 Secondary (ethyl) N/A
(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine 7-CH2CH3 N/A Primary N/A (Chiral intermediate)

Research Implications

  • Pharmacological Potential: The target compound’s structural similarity to α2A/5-HT7 antagonists suggests unexplored CNS applications.
  • Agrochemical Divergence : Unlike carbofuran, amine-functionalized benzofurans may prioritize neurological targets over pesticidal activity.
  • Synthetic Flexibility : Modular synthesis (e.g., sulfonylation in ) allows for diversification of amine and chain components .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine
Reactant of Route 2
Reactant of Route 2
{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine

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